5-(Pyridin-4-yl)furan-2-carbaldehyde
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Overview
Description
5-(Pyridin-4-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H7NO2. It is a derivative of furan and pyridine, featuring a furan ring substituted with a pyridin-4-yl group and an aldehyde functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)furan-2-carbaldehyde typically involves the reaction of 4-pyridinecarboxaldehyde with furan-2-carbaldehyde under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the furan-2-boronic acid reacts with 4-pyridinecarboxaldehyde in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(Pyridin-4-yl)furan-2-carboxylic acid.
Reduction: 5-(Pyridin-4-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(Pyridin-4-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic rings can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-3-yl)furan-2-carbaldehyde: Similar structure but with the pyridine ring substituted at the 3-position.
5-(Pyridin-2-yl)furan-2-carbaldehyde: Similar structure but with the pyridine ring substituted at the 2-position.
5-(Pyridin-4-yl)thiophene-2-carbaldehyde: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-(Pyridin-4-yl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and binding properties.
Properties
Molecular Formula |
C10H7NO2 |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-pyridin-4-ylfuran-2-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-7-9-1-2-10(13-9)8-3-5-11-6-4-8/h1-7H |
InChI Key |
YGZSNVYXNNIZKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(O2)C=O |
Origin of Product |
United States |
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